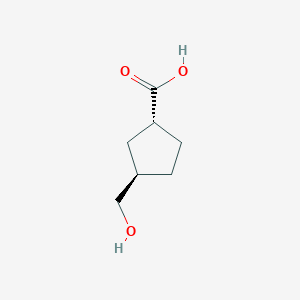
S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate: is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with suitable reagents to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective production techniques.
Análisis De Reacciones Químicas
Types of Reactions: S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is studied for its antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and lead to therapeutic effects such as antiviral or anticancer activity .
Comparación Con Compuestos Similares
Methotrexate: A well-known anticancer and immunosuppressive drug that also contains a pteridine ring.
Uniqueness: S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate is unique due to its specific structural features and the presence of the methanethioate group. This structural uniqueness contributes to its distinct reactivity and potential therapeutic applications .
Propiedades
Número CAS |
64233-02-9 |
|---|---|
Fórmula molecular |
C13H8N4O2S |
Peso molecular |
284.30 g/mol |
Nombre IUPAC |
S-(4-oxo-6-phenyl-3H-pteridin-2-yl) methanethioate |
InChI |
InChI=1S/C13H8N4O2S/c18-7-20-13-16-11-10(12(19)17-13)15-9(6-14-11)8-4-2-1-3-5-8/h1-7H,(H,14,16,17,19) |
Clave InChI |
GYURTPQQTKHVEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC(=N3)SC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)

![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)











